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Compound of Interest

Compound Name: MDVN1003

Cat. No.: B608953 Get Quote

An In-Depth Technical Guide to MDVN1003: A Dual BTK/PI3Kδ Inhibitor For Researchers,

Scientists, and Drug Development Professionals

Abstract
MDVN1003 is a potent, orally bioavailable small molecule that acts as a dual inhibitor of

Bruton's tyrosine kinase (BTK) and phosphoinositide 3-kinase delta (PI3Kδ). Both BTK and

PI3Kδ are critical components of the B-cell receptor (BCR) signaling pathway, which is a key

driver of proliferation and survival in many B-cell malignancies. By simultaneously targeting

these two key nodes, MDVN1003 offers a promising therapeutic strategy for various

hematological cancers, particularly non-Hodgkin's lymphoma (NHL). This document provides a

comprehensive overview of the chemical structure, properties, mechanism of action, and

relevant experimental data for MDVN1003.

Chemical Structure and Properties
MDVN1003 is a complex heterocyclic molecule. Its chemical identity and core physicochemical

properties are summarized in the tables below.

Table 1: Chemical Identification of MDVN1003
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Identifier Value

IUPAC Name

4-(8-amino-3-(1-(but-2-ynoyl)azetidin-3-

yl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-

yl)benzamide

CAS Number 2058116-52-0

Molecular Formula C22H20FN7O

SMILES
CC#CC(=O)N1CC(C1)n2c(c3c(n2)N=C(C=N3)N

)c4ccc(cc4)C(=O)Nc5ccccn5

Table 2: Physicochemical Properties of MDVN1003
Property Value

Molecular Weight 417.45 g/mol

Appearance Crystalline solid

Solubility Soluble in DMSO

Mechanism of Action and Signaling Pathway
MDVN1003 exerts its therapeutic effect by inhibiting two key enzymes in the B-cell receptor

(BCR) signaling pathway: Bruton's tyrosine kinase (BTK) and phosphoinositide 3-kinase delta

(PI3Kδ).[1] The BCR pathway is essential for the survival, proliferation, and differentiation of B-

cells. In many B-cell malignancies, this pathway is constitutively active, leading to uncontrolled

cell growth.

Upon antigen binding to the BCR, a signaling cascade is initiated. This involves the

phosphorylation and activation of several downstream proteins, including BTK and PI3Kδ.

Activated BTK and PI3Kδ, in turn, activate further downstream effectors such as AKT and ERK,

which promote cell survival and proliferation.[1] By inhibiting both BTK and PI3Kδ, MDVN1003
effectively blocks these pro-survival signals, leading to apoptosis (programmed cell death) in

malignant B-cells.[1]
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Fig. 1: Simplified BCR signaling pathway and points of inhibition by MDVN1003.

Potency and Efficacy
The inhibitory activity of MDVN1003 against its target kinases has been quantified through in

vitro assays. The half-maximal inhibitory concentration (IC50) values demonstrate the high

potency of this dual inhibitor.

Table 3: In Vitro Inhibitory Activity of MDVN1003
Target IC50 (nM)

BTK 32.3

PI3Kδ 16.9

These low nanomolar IC50 values indicate that MDVN1003 is a highly potent inhibitor of both

BTK and PI3Kδ. This dual activity is critical for its enhanced efficacy in overcoming potential

resistance mechanisms that may arise from the inhibition of a single target.
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Experimental Protocols
The following provides a generalized methodology for key experiments used to characterize

the activity of dual BTK/PI3Kδ inhibitors like MDVN1003.

In Vitro Kinase Inhibition Assay
Objective: To determine the IC50 values of MDVN1003 against BTK and PI3Kδ.

Methodology:

Recombinant human BTK and PI3Kδ enzymes are used.

A suitable substrate (e.g., a peptide for BTK, phosphatidylinositol for PI3Kδ) is prepared.

The enzymes are incubated with varying concentrations of MDVN1003.

The kinase reaction is initiated by the addition of ATP.

The reaction is allowed to proceed for a defined period at a controlled temperature.

The amount of phosphorylated substrate is quantified using a suitable detection method

(e.g., fluorescence, luminescence, or radioactivity).

The percentage of inhibition at each concentration of MDVN1003 is calculated relative to a

control without the inhibitor.

IC50 values are determined by fitting the dose-response data to a four-parameter logistic

equation.
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Fig. 2: General workflow for an in vitro kinase inhibition assay.
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Cell-Based Proliferation Assay
Objective: To assess the effect of MDVN1003 on the proliferation of B-cell lymphoma cell lines.

Methodology:

Select a suitable B-cell lymphoma cell line (e.g., a cell line known to be dependent on BCR

signaling).

Seed the cells in a multi-well plate at a predetermined density.

Treat the cells with a range of concentrations of MDVN1003.

Incubate the cells for a specified period (e.g., 72 hours).

Assess cell viability and proliferation using a standard method, such as the MTT or CellTiter-

Glo assay.

Measure the signal (e.g., absorbance or luminescence) which is proportional to the number

of viable cells.

Calculate the percentage of proliferation inhibition relative to untreated control cells.

Determine the EC50 (half-maximal effective concentration) value from the dose-response

curve.

Conclusion
MDVN1003 is a potent dual inhibitor of BTK and PI3Kδ with promising potential for the

treatment of B-cell malignancies. Its ability to simultaneously block two critical nodes in the

BCR signaling pathway provides a strong rationale for its continued investigation and

development. The data presented in this guide offer a foundational understanding of its

chemical properties, mechanism of action, and in vitro potency, providing a valuable resource

for researchers in the field of oncology and drug discovery.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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